2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
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Overview
Description
2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate is a complex organic compound that features a pyrazole ring system Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate typically involves multi-component reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. Techniques such as solvent-free reactions and the use of magnetic nanocatalysts have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pyrazole rings can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Bis(pyrazolyl)methanes: These derivatives also contain pyrazole rings and have been studied for their wide range of biological activities.
Uniqueness
2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate is unique due to its specific structural features, such as the presence of both hydroxyl and chlorobenzoate groups. These functional groups contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C34H27ClN4O4 |
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Molecular Weight |
591.1 g/mol |
IUPAC Name |
[2-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H27ClN4O4/c1-21-29(32(40)38(36-21)25-11-5-3-6-12-25)31(30-22(2)37-39(33(30)41)26-13-7-4-8-14-26)27-15-9-10-16-28(27)43-34(42)23-17-19-24(35)20-18-23/h3-20,31,36-37H,1-2H3 |
InChI Key |
YMGAXPCIEFIGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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